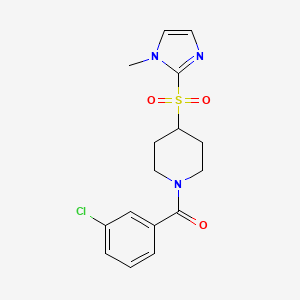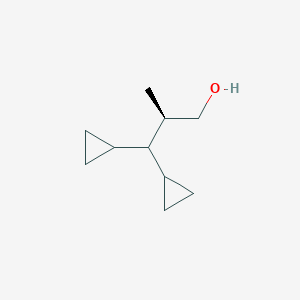
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol, also known as DCP-LA, is a synthetic compound that has been studied for its potential applications in various scientific fields.
Mécanisme D'action
The mechanism of action of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol is not fully understood. However, it has been proposed that (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol exerts its neuroprotective effects by activating the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the production of pro-inflammatory cytokines and chemokines. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), which are involved in the detoxification of reactive oxygen species (ROS). Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), which are involved in the inflammatory response. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to induce apoptosis by activating the caspase pathway and inhibiting the expression of anti-apoptotic proteins.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in lab experiments is its potential neuroprotective and anti-inflammatory effects. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in lab experiments is its limited solubility in aqueous solutions, which may limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Furthermore, future studies could investigate the potential anti-cancer activity of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol in various cancer cell lines and animal models. Finally, further research is needed to optimize the synthesis method of (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol to improve its solubility and bioavailability.
Méthodes De Synthèse
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol can be synthesized through a multi-step process involving the reaction of cyclopropylmethyl Grignard reagent with 2-methyl-2-oxazoline, followed by hydrolysis and reduction. The final product is a white crystalline solid that is soluble in organic solvents.
Applications De Recherche Scientifique
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been studied for its potential applications in various scientific fields, including neuroprotection, anti-inflammatory, and anti-cancer activities. It has been shown to protect neurons from oxidative stress and excitotoxicity, which are implicated in various neurological disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, (2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol has been shown to have anti-cancer activity by inducing apoptosis and inhibiting the proliferation of cancer cells.
Propriétés
IUPAC Name |
(2R)-3,3-dicyclopropyl-2-methylpropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O/c1-7(6-11)10(8-2-3-8)9-4-5-9/h7-11H,2-6H2,1H3/t7-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTEMMBQASVKSIF-ZETCQYMHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C(C1CC1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-3,3-Dicyclopropyl-2-methylpropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1'-(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl)spiro[chroman-2,3'-pyrrolidin]-4-one](/img/structure/B2843502.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2843503.png)
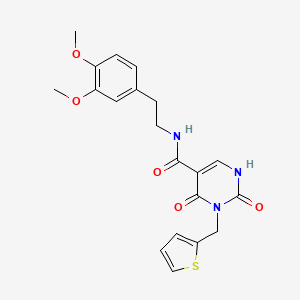
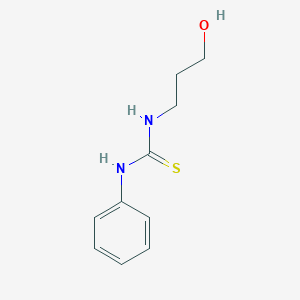
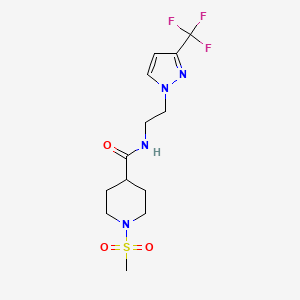
![(Z)-ethyl 2-(2-((4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2843511.png)
![1,1-Difluoro-8-azaspiro[4.5]decane](/img/structure/B2843512.png)
![7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2843514.png)
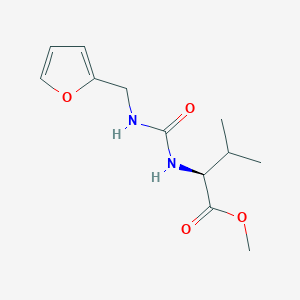
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2843519.png)
![2-(trifluoromethyl)pyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B2843520.png)
![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2843522.png)
![2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2843524.png)
